molecular formula C10H18N2O B13227115 1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide

Katalognummer: B13227115
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: GPJPDZQVHYIHTK-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide is a compound with the molecular formula C10H18N2O. It is a cyclopropane derivative that contains a piperidine ring, making it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropane carboxylic acid with a piperidine derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H18N2O

Molekulargewicht

182.26 g/mol

IUPAC-Name

1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C10H18N2O/c1-10(4-5-10)9(13)12-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1

InChI-Schlüssel

GPJPDZQVHYIHTK-MRVPVSSYSA-N

Isomerische SMILES

CC1(CC1)C(=O)N[C@@H]2CCCNC2

Kanonische SMILES

CC1(CC1)C(=O)NC2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.